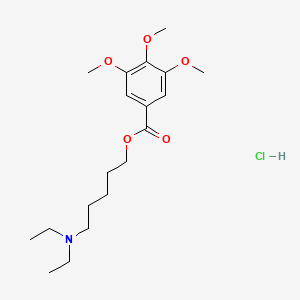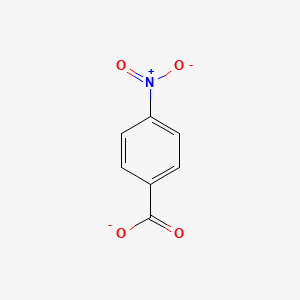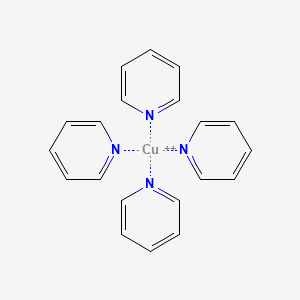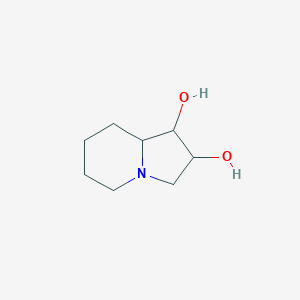![molecular formula C24H24N2O5 B1230412 Acetic acid 1-[(3-nitro-phenyl)-pentanoylamino-methyl]-naphthalen-2-yl ester](/img/structure/B1230412.png)
Acetic acid 1-[(3-nitro-phenyl)-pentanoylamino-methyl]-naphthalen-2-yl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid [1-[(3-nitrophenyl)-(1-oxopentylamino)methyl]-2-naphthalenyl] ester is a member of naphthalenes.
Scientific Research Applications
Crystallographic Studies and Spectroscopy
- Acetic acid esters attached to a naphthalene ring, including compounds similar to the one , have been studied using crystallographic techniques and spectroscopy. These studies focus on understanding the molecular structure and chemical properties of such compounds. For example, Cross, Flower, and Pritchard (1999) examined the acetic acid esters of 1-(4-methylphenylazo)naphthalen-2-ol and 2-(4-methylphenylazo)-4-methylphenol using single crystal X-ray diffraction and 13C{1H}NMR spectroscopy to understand the azo-hydrazone equilibrium in these compounds (Cross, Flower, & Pritchard, 1999).
Structural Studies of Carboxylic Acids and Esters
- Structural studies of various dicarboxylic acids and esters attached to a naphthalene ring, including those similar to the queried compound, reveal insights into their molecular interactions and packing patterns in crystal lattices. Mondal, Karmakar, Singh, and Baruah (2008) explored these aspects, focusing on the intermolecular interactions and structural variations caused by different substituents (Mondal, Karmakar, Singh, & Baruah, 2008).
Synthesis and Biological Evaluation
- Research on naphthyl acetic acid derivatives includes synthesizing and evaluating their biological activities. For example, Soumya and Rajitha (2015) synthesized a series of 2-((naphthalen-1-yl) methyl)-5-substituted-1,3,4-oxadiazole derivatives for antioxidant and antibacterial activities (Soumya & Rajitha, 2015).
Anticancer Properties
- The anticancer evaluation of certain naphthylmethyl and naphthoxyacetylmethyl derivatives has been a subject of research. Salahuddin, Shaharyar, Mazumder, and Ahsan (2014) explored this by synthesizing and testing various compounds for their effects on cancer cell lines, providing valuable insights into the potential therapeutic applications of these compounds (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Chemical Reactions and Synthesis Techniques
- Studies have also focused on the synthesis and reactions of naphthalene-based acetic acid derivatives. For instance, the work of Horaguchi, Yagoh, Tanemura, and Suzuki (1986) on the synthesis of dihydro-naphtho[1,8-bc]furans from 8-oxo-5,6,7,8-tetrahydro-1-naphthyloxyacetic acids and their esters provides insights into the reactivity and synthesis methods of such compounds (Horaguchi, Yagoh, Tanemura, & Suzuki, 1986).
properties
Product Name |
Acetic acid 1-[(3-nitro-phenyl)-pentanoylamino-methyl]-naphthalen-2-yl ester |
|---|---|
Molecular Formula |
C24H24N2O5 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
[1-[(3-nitrophenyl)-(pentanoylamino)methyl]naphthalen-2-yl] acetate |
InChI |
InChI=1S/C24H24N2O5/c1-3-4-12-22(28)25-24(18-9-7-10-19(15-18)26(29)30)23-20-11-6-5-8-17(20)13-14-21(23)31-16(2)27/h5-11,13-15,24H,3-4,12H2,1-2H3,(H,25,28) |
InChI Key |
FPXPKGRYWPJFTD-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])C2=C(C=CC3=CC=CC=C32)OC(=O)C |
Canonical SMILES |
CCCCC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])C2=C(C=CC3=CC=CC=C32)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-(sec-butyl{[(3,4-dichlorophenyl)amino]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B1230330.png)


![N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-3-methoxybenzamide](/img/structure/B1230337.png)
![3-[5-(Diethylsulfamoyl)-1-methyl-2-benzimidazolyl]propanoic acid [2-(3,5-dichloroanilino)-2-oxoethyl] ester](/img/structure/B1230339.png)
![N-(3-chlorophenyl)-2-[4-oxo-2-phenylimino-3-(2-pyridinylmethyl)-5-thiazolidinyl]acetamide](/img/structure/B1230342.png)



![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B1230349.png)
![3'-[2-[1-(4-methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl]spiro[6,7-dihydro-5H-1-benzothiophene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B1230351.png)


